1-(ethoxymethyl)-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17687620
Molecular Formula: C6H11N3O
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11N3O |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | 1-(ethoxymethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C6H11N3O/c1-2-10-5-9-4-3-6(7)8-9/h3-4H,2,5H2,1H3,(H2,7,8) |
| Standard InChI Key | VHEVOPOHKJZMNE-UHFFFAOYSA-N |
| Canonical SMILES | CCOCN1C=CC(=N1)N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The core structure of 1-(ethoxymethyl)-1H-pyrazol-3-amine consists of a pyrazole ring—a diazole with nitrogen atoms at positions 1 and 2. The ethoxymethyl group () is attached to the nitrogen at position 1, while the amine group () occupies position 3. This arrangement creates a polarized electronic environment, enhancing its suitability for nucleophilic and electrophilic reactions.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 1-(ethoxymethyl)-1H-pyrazol-3-amine typically involves multi-step protocols:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with 1,3-diketones or via cyclization of α,β-unsaturated carbonyl compounds .
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Ethoxymethyl Introduction: Alkylation of the pyrazole nitrogen using ethoxymethyl chloride or bromide in the presence of a base (e.g., sodium hydride).
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Amine Functionalization: Nitration followed by reduction or direct amination at position 3.
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole Formation | Hydrazine hydrate, ethanol, reflux | 65–75 | |
| Ethoxymethylation | Ethoxymethyl chloride, NaH, THF, 0°C | 80–85 | |
| Amination | Ammonia, Pd/C, H₂, methanol | 70–78 |
Reaction Optimization
Key factors influencing yield and purity include:
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Temperature Control: Lower temperatures (−10°C to 0°C) during alkylation minimize side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., THF, DMF) enhance solubility of intermediates.
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Catalyst Use: Palladium catalysts improve selectivity during amination.
Physicochemical Properties
Spectroscopic Data
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IR Spectroscopy: Peaks at 3350 cm⁻¹ (N–H stretch) and 1100 cm⁻¹ (C–O–C ether vibration).
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NMR (¹H): δ 1.25 ppm (triplet, –OCH₂CH₃), δ 3.55 ppm (quartet, –OCH₂CH₃), δ 5.45 ppm (singlet, –NH₂).
Solubility and Stability
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Solubility: Moderately soluble in ethanol, DMSO, and dichloromethane; poorly soluble in water.
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Stability: Stable under inert atmospheres but prone to oxidation in air, necessitating storage at −20°C.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The amine group at position 3 participates in acylations and alkylations. For example, reaction with acetyl chloride yields 1-(ethoxymethyl)-3-acetamido-1H-pyrazole.
Electrophilic Aromatic Substitution
The pyrazole ring undergoes halogenation at position 4 or 5, enabling further derivatization. Bromination using (N-bromosuccinimide) produces 4-bromo derivatives.
Applications in Pharmaceutical Research
Biological Activity
Pyrazole derivatives exhibit diverse pharmacological profiles:
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Antimicrobial: Analogues with electron-withdrawing substituents show activity against E. coli and S. aureus .
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Anti-inflammatory: Inhibition of cyclooxygenase-2 (COX-2) has been reported for related compounds .
Drug Development
1-(Ethoxymethyl)-1H-pyrazol-3-amine serves as a precursor in synthesizing kinase inhibitors and receptor antagonists. For instance, coupling with sulfonamide groups generates candidates for tyrosine kinase inhibition.
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